6-Bromo-7-iodo-2-naphthalenecarbonitrile

説明

6-Bromo-7-iodo-2-naphthalenecarbonitrile (CAS: 1042170-69-3) is a halogenated naphthalene derivative featuring bromine and iodine substituents at the 6- and 7-positions, respectively, and a nitrile group at the 2-position. Its structure combines electron-withdrawing groups (Br, I, CN) that influence its electronic properties, solubility, and reactivity in cross-coupling reactions. According to supplier data from EOS Med Chem, it is marketed for specialized medical applications, though its exact therapeutic targets remain undisclosed . The compound is sold with impurities, suggesting its primary use in exploratory synthesis rather than clinical settings.

特性

分子式 |

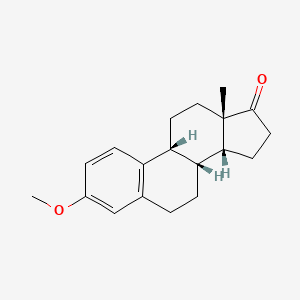

C19H24O2 |

|---|---|

分子量 |

284.4 g/mol |

IUPAC名 |

(8R,9R,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16+,17+,19-/m0/s1 |

InChIキー |

BCWWDWHFBMPLFQ-FAJBIJEISA-N |

異性体SMILES |

C[C@]12CC[C@@H]3[C@H]([C@H]1CCC2=O)CCC4=C3C=CC(=C4)OC |

正規SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-iodo-2-naphthalenecarbonitrile typically involves the bromination and iodination of 2-naphthalenecarbonitrile. The process begins with the bromination of 2-naphthalenecarbonitrile using bromine in the presence of a suitable catalyst, such as iron(III) bromide. This reaction yields 6-bromo-2-naphthalenecarbonitrile. The subsequent iodination is carried out using iodine and a strong oxidizing agent, such as potassium iodate, to produce 6-Bromo-7-iodo-2-naphthalenecarbonitrile.

Industrial Production Methods

Industrial production of 6-Bromo-7-iodo-2-naphthalenecarbonitrile follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize efficiency and minimize waste.

化学反応の分析

Types of Reactions

6-Bromo-7-iodo-2-naphthalenecarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Substitution: Various substituted naphthalenecarbonitriles depending on the nucleophile used.

Coupling: Biaryl compounds or alkynyl naphthalenes.

Reduction: 6-Bromo-7-iodo-2-naphthalenemethylamine.

科学的研究の応用

6-Bromo-7-iodo-2-naphthalenecarbonitrile is used in several scientific research applications:

Chemistry: As a building block for the synthesis of complex organic molecules, particularly in the development of new materials and catalysts.

Biology: In the study of enzyme inhibitors and as a precursor for bioactive molecules.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds, including potential anticancer and antimicrobial agents.

Industry: In the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 6-Bromo-7-iodo-2-naphthalenecarbonitrile depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity. The bromine and iodine atoms can form halogen bonds with amino acid residues, stabilizing the inhibitor-enzyme complex. The nitrile group can also participate in hydrogen bonding and other interactions with the enzyme.

類似化合物との比較

Key Insights :

- The fully aromatic structure of 6-Bromo-7-iodo-2-naphthalenecarbonitrile enhances conjugation compared to the partially saturated 2i, which may reduce stability in redox environments .

- The n-butoxy group in 2-Bromo-6-n-butoxynaphthalene introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing nitrile in the target compound .

Reactivity in Cross-Coupling Reactions

Key Insights :

- The iodine substituent in 6-Bromo-7-iodo-2-naphthalenecarbonitrile offers a strategic site for selective functionalization in cross-coupling, whereas 2i’s saturation limits its utility in such reactions .

- Pyrazole-based analogs (e.g., 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile) prioritize amination over halogen-based coupling .

Key Insights :

- The nitrile group in 6-Bromo-7-iodo-2-naphthalenecarbonitrile enhances polarity compared to alkoxy-substituted analogs, making it more suitable for polar reaction solvents .

- Lipophilic compounds like 2-Bromo-6-n-butoxynaphthalene are preferred in material science for their compatibility with non-polar matrices .

Research Findings and Challenges

- Synthetic Utility: The dual halogenation (Br, I) in 6-Bromo-7-iodo-2-naphthalenecarbonitrile provides versatility in sequential functionalization, a feature absent in mono-halogenated analogs like 2i .

- Data Gaps : Direct comparative studies on pharmacokinetics or toxicity are lacking, highlighting the need for further research to benchmark it against established intermediates.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。